molecular formula C23H26N4O B2482020 2-[(4-Chlorophenyl)thio]-3-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrazine CAS No. 1251600-30-2

2-[(4-Chlorophenyl)thio]-3-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrazine

Cat. No. B2482020
CAS RN: 1251600-30-2
M. Wt: 374.488
InChI Key: CBTPNSFVILALNE-UHFFFAOYSA-N
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Description

The compound “2-[(4-Chlorophenyl)thio]-3-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and is often found in various pharmaceuticals . The molecule also contains a chlorophenyl group, a thioether linkage, a phenoxy group, and a carbonyl group attached to a methylpiperidine ring.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyrazine derivative. The chlorophenyl group could potentially be introduced via a nucleophilic aromatic substitution reaction. The thioether linkage could be formed via a nucleophilic substitution reaction with a suitable sulfur nucleophile. The carbonyl group could be introduced via a variety of methods, including oxidation reactions or functional group interconversions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazine ring is planar, while the piperidine ring is not. The presence of the carbonyl group could potentially allow for hydrogen bonding interactions .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The pyrazine ring could undergo electrophilic aromatic substitution reactions. The carbonyl group could undergo nucleophilic addition reactions, and the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its overall size and shape, the presence of polar functional groups, and the potential for intramolecular hydrogen bonding .

Scientific Research Applications

7-methyl-N-[4-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Drug Discovery: This compound contains a pyrrolidine ring , which is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Antibacterial Activity: The compound’s antibacterial activity can be influenced by the N′-substituents. For instance, the antibacterial activity increased in the order: N′-Et < N′-H < N′-Pr < N′-Ph .

Protodeboronation: The compound can undergo protodeboronation , a process that involves the removal of a boron group from a molecule . This process is used in the synthesis of various organic compounds .

2-[(4-Chlorophenyl)thio]-3-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrazine

Anti-tubercular Agents: This compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Some derivatives of this compound exhibited significant activity against Mycobacterium tuberculosis H37

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail .

properties

IUPAC Name

[7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-15(2)17-7-9-18(10-8-17)26-21-19-11-6-16(3)25-22(19)24-14-20(21)23(28)27-12-4-5-13-27/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTPNSFVILALNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(C)C)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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